molecular formula C19H30N2O6 B5978821 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B5978821
M. Wt: 382.5 g/mol
InChI Key: YOEUUUKUNGKOLU-UHFFFAOYSA-N
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Description

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenoxy group and an ethoxyethyl chain. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the desired compound. The final product is often purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine

Uniqueness

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural variation can lead to differences in chemical reactivity and biological activity compared to its analogs. The presence of oxalic acid as a counterion also contributes to its distinct properties.

Properties

IUPAC Name

1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-15-4-5-16(2)17(14-15)21-13-12-20-11-10-19-8-6-18(3)7-9-19;3-1(4)2(5)6/h4-5,14H,6-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUUUKUNGKOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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